molecular formula C8H13N B560941 2,3,3a,6,7,7a-hexahydro-1H-indole CAS No. 100859-68-5

2,3,3a,6,7,7a-hexahydro-1H-indole

Cat. No.: B560941
CAS No.: 100859-68-5
M. Wt: 123.199
InChI Key: VXGYCHXQBPKXBH-UHFFFAOYSA-N
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Description

2,3,3a,6,7,7a-Hexahydro-1H-indole is a partially hydrogenated derivative of the indole scaffold, a privileged structure in medicinal chemistry. The indole nucleus is a near-ubiquitous component in biologically active compounds and natural products, found in everything from the essential amino acid tryptophan to neurotransmitters like serotonin . This specific hexahydro variant, with its saturated bicyclic ring system, offers researchers a versatile building block for the synthesis of novel chemical entities. Its modified geometry and electronic properties compared to planar indole make it valuable for exploring structure-activity relationships and for use in complex multi-step synthetic routes, such as the Fischer indole synthesis and other named reactions . The indole scaffold is recognized for its profound research value across multiple therapeutic areas. Indole-based compounds have demonstrated a wide spectrum of biological activities in research settings, including anti-inflammatory, antimicrobial, anticancer, anti-viral, and anti-neurodegenerative properties . As a saturated analog, 2,3,3a,6,7,7a-Hexahydro-1H-indole is of particular interest for constructing molecular frameworks that mimic complex indole alkaloids or for developing compounds that modulate various enzymatic targets and biochemical pathways implicated in disease states. Researchers utilize this and related structures in the rational design of potential inhibitors for targets like cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and monoamine oxidases, among others . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

100859-68-5

Molecular Formula

C8H13N

Molecular Weight

123.199

IUPAC Name

2,3,3a,6,7,7a-hexahydro-1H-indole

InChI

InChI=1S/C8H13N/c1-2-4-8-7(3-1)5-6-9-8/h1,3,7-9H,2,4-6H2

InChI Key

VXGYCHXQBPKXBH-UHFFFAOYSA-N

SMILES

C1CC2C(CCN2)C=C1

Synonyms

Indoline, 3a,6,7,7a-tetrahydro- (6CI)

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Reactivity in Chemical Transformations

The compound is particularly valuable in organic synthesis as a precursor for various derivatives. Its structure allows it to participate in several important reactions:

  • Suzuki–Miyaura Coupling Reaction : The compound can be utilized in this widely used method for forming carbon-carbon bonds. The presence of the boronic acid moiety enhances its reactivity and stability during the coupling process, making it suitable for generating complex organic molecules.
  • Asymmetric Synthesis : Recent studies have demonstrated the development of two-step asymmetric syntheses involving 2,3,3a,6,7,7a-hexahydro-1H-indole. These methods yield enantioenriched products that are crucial for pharmaceutical applications .

Table 1: Key Reactions Involving 2,3,3a,6,7,7a-Hexahydro-1H-Indole

Reaction TypeDescriptionYield (%)
Suzuki–Miyaura CouplingFormation of carbon-carbon bondsVariable
Asymmetric SynthesisTwo-step synthesis yielding enantioenriched productsUp to 78%
FunctionalizationModification of functional groupsVariable

Medicinal Chemistry

Biological Activity and Drug Development

The biological activity of 2,3,3a,6,7,7a-hexahydro-1H-indole derivatives is an area of active research. Compounds derived from this structure have shown promise in medicinal chemistry:

  • Antagonists for Retinol-Binding Protein 4 : Novel derivatives have been synthesized that act as antagonists for retinol-binding protein 4 (RBP4), demonstrating significant reductions in serum RBP4 levels in preclinical models . This suggests potential applications in treating metabolic disorders.
  • Cell-Penetrating Peptides : The incorporation of hexahydroindole into peptide structures has been shown to enhance cellular uptake and stability. This modification improves the efficacy of cell-penetrating peptides (CPPs), which are essential for drug delivery systems .

Table 2: Biological Applications of Derivatives

Compound TypeTarget/ActivityNotes
RBP4 AntagonistsReduces serum RBP4 levelsSignificant efficacy in mice
Cell-Penetrating PeptidesEnhanced internalization in mammalian cellsImproved proteolytic stability

Materials Science

Potential Applications in Polymers and Nanomaterials

The unique structural features of 2,3,3a,6,7,7a-hexahydro-1H-indole also lend themselves to applications in materials science:

  • Polymer Chemistry : The compound can serve as a monomer or additive in the synthesis of polymers with specific properties such as improved thermal stability or mechanical strength.
  • Nanomaterials : Its reactivity allows for functionalization of nanomaterials for applications in drug delivery and imaging. The ability to modify surfaces at the nanoscale can lead to enhanced performance in biomedical applications.

Case Study 1: Synthesis of RBP4 Antagonists

In a study published by the National Institutes of Health (NIH), researchers synthesized several derivatives of 2,3,3a,6,7,7a-hexahydro-1H-indole that acted as RBP4 antagonists. These compounds were evaluated for their ability to lower serum RBP4 levels significantly after acute oral dosing. The findings indicated a potential pathway for developing treatments for obesity and related metabolic disorders .

Case Study 2: Application in Cell-Penetrating Peptides

Another study explored the incorporation of constrained cyclic spacers derived from hexahydroindole into CPPs. This modification resulted in enhanced cellular uptake and stability against proteolytic degradation. The research demonstrated that these modified peptides could effectively deliver therapeutic agents into cells .

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula : C₈H₁₁N
  • CAS Number: Not explicitly provided in evidence, but related compounds (e.g., hexahydroisoindole derivatives) have CAS numbers such as 21764-64-7 .
  • Spectral Data :
    • ¹³C-NMR : Peaks at δ 47.53 (CH₂), 102.68 (C-3), 109.42 (C-7), and aromatic carbons between δ 120.00–147.14 .
    • HRMS (CI) : Accurate mass 253.0979 (C₁₅H₁₃N₂O₂) .

Comparison with Structurally Similar Compounds

Hexahydropyrrolo[2,3-b]indole Alkaloids

Example : Natural and synthetic derivatives of hexahydropyrrolo[2,3-b]indole.

  • Structural Differences : Contains an additional pyrrolidine ring fused to the indole system.
  • Functional Impact : Enhanced biological activity (e.g., antioxidant, neuroprotective) due to increased rigidity and stereochemical complexity .
  • Synthesis : Often synthesized via Pictet–Spengler cyclization, contrasting with the hydrogenation routes used for 2,3,3a,6,7,7a-hexahydro-1H-indole .

Substituted Hexahydroisoindoles

Examples :
1. (3aS,7aR)-5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole
- Molecular Formula : C₉H₁₅N
- Key Data :
- LogP : 1.2 (higher lipophilicity due to methyl substitution) .
- Synthesis : Modified hydrogenation protocols with regioselective alkylation .

(3aS,7aR)-5-Chloro-2-(3-nitrophenyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione Molecular Formula: C₁₄H₁₁ClN₂O₄ Functional Impact: Electron-withdrawing substituents (Cl, NO₂) enhance electrophilicity, making it reactive in cross-coupling reactions .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Substituents LogP Key Applications References
2,3,3a,6,7,7a-Hexahydro-1H-indole C₈H₁₁N 121.18 None (parent structure) ~0.5 Pharmaceutical intermediates
Hexahydropyrrolo[2,3-b]indole C₁₀H₁₄N₂ 162.23 Pyrrolidine fusion 1.8 Neuroprotective agents
(3aS,7aR)-5-Methyl-hexahydroisoindole C₉H₁₅N 137.22 Methyl at C-5 1.2 Lipophilic scaffolds
Chloro-nitrohexahydroisoindole-dione C₁₄H₁₁ClN₂O₄ 330.71 Cl, NO₂, diketone 2.1 Electrophilic intermediates

Structural and Functional Analysis

Hydrogenation Patterns :

  • 2,3,3a,6,7,7a-Hexahydro-1H-indole has a partially saturated indole core, whereas hexahydroisoindoles (e.g., 3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione) feature full saturation in one ring .
  • Puckering dynamics in saturated rings influence conformational stability, as modeled by Cremer-Pople coordinates .

Spectroscopic Differentiation: Nitro-substituted derivatives (e.g., δ 147.14 for C-NO₂ in 2,3,3a,6,7,7a-hexahydro-1H-indole) show distinct ¹³C-NMR shifts compared to amino-substituted analogs (δ 144.88 for C-NH₂) .

Synthetic Accessibility :

  • 2,3,3a,6,7,7a-Hexahydro-1H-indole is synthesized via catalytic hydrogenation of indole derivatives, while halogenated analogs require electrophilic substitution under controlled conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3,3a,6,7,7a-hexahydro-1H-indole derivatives, and how can stereochemical outcomes be controlled?

  • Methodological Answer :

  • Diels-Alder Cycloaddition : Utilize substituted dienes and dienophiles to construct the bicyclic framework. Stereoselectivity is achieved via electron-withdrawing groups on the dienophile (e.g., nitro or carbonyl) to favor endo transition states .
  • Ring-Closing Metathesis (RCM) : Employ Grubbs catalysts (e.g., 2nd generation) to form the six-membered ring. Solvent polarity (e.g., dichloromethane) and temperature (0–25°C) influence reaction efficiency .
  • Organocatalytic Asymmetric Synthesis : Chiral amines or thioureas can induce enantioselectivity in intramolecular cyclizations, yielding enantiomeric excess (ee) >90% .

Q. How is the structural conformation of 2,3,3a,6,7,7a-hexahydro-1H-indole determined experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Refine crystal structures using SHELXL for high-precision bond lengths and angles. SHELX software is robust for handling twinned or high-resolution data .
  • Cremer-Pople Puckering Parameters : Quantify ring puckering via out-of-plane displacements (amplitude q and phase angle φ) to analyze nonplanar conformations .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound class?

  • Methodological Answer :

  • Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Include positive controls (e.g., ampicillin) and solvent blanks .
  • Cytotoxicity Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values <10 μM indicate promising activity .

Advanced Research Questions

Q. How can stereochemical discrepancies in synthetic derivatives be resolved?

  • Methodological Answer :

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Optimize mobile phase (hexane:isopropanol) for resolution .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to assign absolute configurations .

Q. What computational methods predict the conformational dynamics of the hexahydroindole core?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate energy barriers for ring puckering transitions (e.g., B3LYP/6-31G* level). Transition states are validated via frequency analysis .
  • Molecular Dynamics (MD) Simulations : Simulate solvated systems (e.g., in water or DMSO) to study temperature-dependent conformational equilibria .

Q. How to address contradictions in reported biological activity data for structurally similar derivatives?

  • Methodological Answer :

  • Meta-Analysis of SAR : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) across studies. Use logistic regression to identify critical functional groups .
  • Reproducibility Checks : Validate assays under standardized conditions (e.g., cell passage number, serum batch) to minimize variability .

Q. What strategies enable regioselective functionalization of the hexahydroindole scaffold?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution : Direct nitration (HNO₃/H₂SO₄) or halogenation (NBS) to the para position of the indole ring. Steric hindrance from the bicyclic structure dictates regioselectivity .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄ catalyst) to introduce biaryl motifs .

Critical Analysis of Evidence

  • Structural Validation : X-ray data (via SHELX ) and computational models provide complementary insights but may conflict in dynamic systems (e.g., flexible rings). Cross-validate with NMR NOE experiments.
  • Stereochemical Challenges : Asymmetric synthesis methods address enantiomer separation, but scale-up remains problematic due to catalyst costs.

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